molecular formula C8H17NO B1425421 [2-(Cyclobutylmethoxy)ethyl](methyl)amine CAS No. 883523-55-5

[2-(Cyclobutylmethoxy)ethyl](methyl)amine

Cat. No. B1425421
M. Wt: 143.23 g/mol
InChI Key: NSTBOMGFBSUGPS-UHFFFAOYSA-N
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Description

“2-(Cyclobutylmethoxy)ethylamine” is an organic compound with the CAS Number: 883523-55-5 . It has a molecular weight of 143.23 and its IUPAC name is N-[2-(cyclobutylmethoxy)ethyl]-N-methylamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(Cyclobutylmethoxy)ethylamine” is 1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3 . This indicates that the molecule consists of a cyclobutyl group, a methoxy group, and an ethyl group attached to a nitrogen atom.


Physical And Chemical Properties Analysis

“2-(Cyclobutylmethoxy)ethylamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Scientific Research Applications of 2-(Cyclobutylmethoxy)ethylamine

The applications of 2-(Cyclobutylmethoxy)ethylamine in scientific research are diverse and span across different fields, including medicinal chemistry, environmental science, and biochemistry. The compound's unique structure and properties have made it a subject of interest for various studies, although it may not be directly named in the research contexts provided. Instead, insights from related compounds and their biological, environmental, and chemical behaviors offer a glimpse into potential applications and areas of interest.

Medicinal Chemistry and Pharmacology

In the context of medicinal chemistry, compounds like 2-(Cyclobutylmethoxy)ethylamine can be explored for their metabolic pathways and potential therapeutic uses. For instance, research on the metabolic fate of tricyclic antidepressants highlights the importance of understanding how similar compounds undergo oxidative metabolism, leading to various metabolites with different pharmacological activities (Breyer-Pfaff, 2004)[https://consensus.app/papers/fate-amitriptyline-nortriptyline-amitriptylinoxide-breyer‐pfaff/0b77da2e671350d893f6486cd7f3fdd3/?utm_source=chatgpt]. Such insights can guide the development of new drugs with improved efficacy and safety profiles.

Environmental Science

The environmental fate and toxicity of chemical compounds, including those structurally similar to 2-(Cyclobutylmethoxy)ethylamine, are critical for assessing their impact on ecosystems and human health. Studies on the degradation products of chemical warfare agents and gasoline ether oxygenates, such as ETBE, provide valuable information on the pathways through which these compounds are transformed in the environment and their potential risks (Munro et al., 1999; Thornton et al., 2020)[https://consensus.app/papers/sources-fate-toxicity-chemical-warfare-agent-degradation-munro/594bd29edb5a5725bfd1c04a8a84560a/?utm_source=chatgpt][https://consensus.app/papers/biodegradation-fate-ethyl-tertbutyl-ether-etbe-soil-thornton/4b4db352c4f35d678fa5327d0357f310/?utm_source=chatgpt]. Understanding these aspects can lead to better management practices for minimizing environmental contamination.

Biochemistry and Chemical Synthesis

The chemical synthesis and functionalization of saturated C-H bonds are significant areas of research in biochemistry and organic chemistry. Metalloporphyrin catalysts, for example, have been used for the selective functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion (Che et al., 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]. Such processes are crucial for the synthesis of complex molecules, including pharmaceuticals and polymers, where compounds like 2-(Cyclobutylmethoxy)ethylamine could serve as intermediates or targets for modification.

Safety And Hazards

The safety information for “2-(Cyclobutylmethoxy)ethylamine” includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include measures to prevent fire and exposure, and steps to take in case of accidental exposure .

properties

IUPAC Name

2-(cyclobutylmethoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTBOMGFBSUGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclobutylmethoxy)ethyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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